molecular formula C28H33N5O B4372329 (1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL){4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE

(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL){4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE

Cat. No.: B4372329
M. Wt: 455.6 g/mol
InChI Key: VIOFUFNVRBMVKV-UHFFFAOYSA-N
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Description

(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL){4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is a complex organic compound that features a unique combination of indole, pyrazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL){4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the pyrazole and piperazine groups. Common synthetic methods include:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core.

    N-alkylation:

    Pyrazole Formation: The pyrazole ring is synthesized via cyclization reactions involving hydrazines and 1,3-diketones.

    Piperazine Introduction: The piperazine moiety is introduced through nucleophilic substitution reactions with appropriate piperazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL){4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole, pyrazole, or piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL){4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with various biological targets.

    Biological Studies: It is used in studies exploring its effects on cellular pathways and its potential as a modulator of biological processes.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL){4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-5-methyl-1H-pyrazole-4-carboxylate
  • 1-tert-Butoxycarbonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
  • 7-Ethoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole derivatives

Uniqueness

(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL){4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE stands out due to its combination of indole, pyrazole, and piperazine moieties, which confer unique chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(1-benzyl-2,3-dimethylindol-5-yl)-[4-[(1-ethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O/c1-4-32-19-24(17-29-32)18-30-12-14-31(15-13-30)28(34)25-10-11-27-26(16-25)21(2)22(3)33(27)20-23-8-6-5-7-9-23/h5-11,16-17,19H,4,12-15,18,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOFUFNVRBMVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2CCN(CC2)C(=O)C3=CC4=C(C=C3)N(C(=C4C)C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL){4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE
Reactant of Route 2
Reactant of Route 2
(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL){4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE
Reactant of Route 3
Reactant of Route 3
(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL){4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE
Reactant of Route 4
Reactant of Route 4
(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL){4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE
Reactant of Route 5
Reactant of Route 5
(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL){4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE
Reactant of Route 6
Reactant of Route 6
(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL){4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE

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